

Acetic Acid: Antimicrobial and Bactericidal Applications for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Acetil acid*

Cat. No.: B138087

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Application Notes and Protocols

Introduction: Acetic acid, the primary component of vinegar, has a long history of use as an antimicrobial agent, dating back thousands of years.[1][2] Its broad-spectrum efficacy against bacteria, fungi, and some viruses, combined with its low cost and favorable safety profile at low concentrations, has led to its application in various fields, including medicine, food preservation, and disinfection.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antimicrobial and bactericidal properties of acetic acid.

Mechanism of Action: The primary antimicrobial mechanism of acetic acid is attributed to its ability to lower the environmental pH and the capacity of its undissociated form to penetrate the microbial cell membrane.[3][6] Once inside the cell, the acetic acid molecule dissociates, releasing protons (H⁺) and lowering the intracellular pH. This acidification disrupts essential cellular processes, including enzyme activity and protein stability, ultimately leading to cell death.[6]

Quantitative Data Summary

The following tables summarize the effective concentrations of acetic acid against various microorganisms as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid against Planktonic Bacteria

Microorganism	Strain(s)	MIC (%)	Reference(s)
Pseudomonas aeruginosa	Various clinical isolates, PAO1	0.16 - 0.31	[7][8]
Acinetobacter baumannii	Various clinical isolates	0.16 - 0.31	[7]
Staphylococcus aureus	MSSA, MRSA (USA300 LAC*)	0.16 - 0.31	[7][8]
Escherichia coli	Not specified	≤0.5	[6]
Proteus vulgaris	Not specified	Not specified	[1][2]
Klebsiella pneumoniae	Various clinical isolates	0.05 - 0.25 (µL/mL)	[9]
Enterococcus faecalis	Not specified	Not specified	[1]
Staphylococcus epidermidis	Not specified	Not specified	[1]
Streptococcus spp.	Group A and B	Not specified	[1]
Coagulase-negative Staphylococcus	Various clinical isolates	0.05 - 0.25 (µL/mL)	[9]
Enterococcus species	Various clinical isolates	0.05 - 0.25 (µL/mL)	[9]
Serratia marcescens	Various clinical isolates	0.05 - 0.25 (µL/mL)	[9]

Table 2: Minimum Bactericidal Concentration (MBC) and Biofilm Eradication Concentrations of Acetic Acid

Microorganism	Strain(s)	Concentration (%)	Exposure Time	Application	Reference(s)
Pseudomonas aeruginosa	PAO1	0.5 - 1.0	24 hours	Biofilm Eradication	[10][11]
Staphylococcus aureus	Not specified	1.0	24 hours	Biofilm Eradication	[10][11]
Various burn wound pathogens	29 clinical isolates	Not specified	3 hours	Mature Biofilm Eradication	[7][12]
Pseudomonas aeruginosa	PAO1	2.0	60 minutes	Bactericidal	[8]
Staphylococcus aureus	USA300 LAC*	2.0	60 minutes	Bactericidal	[8]
Mycobacterium tuberculosis	XDR and MDR strains	6.0	30 minutes	Bactericidal	[13]
Mycobacterium abscessus complex	Not specified	10.0	30 minutes	Bactericidal	[13]

Table 3: Antiviral Activity of Acetic Acid

Virus	Concentration (%)	Exposure Time	Effect	Reference(s)
Influenza A virus (A/H1N1)	10.0	Not specified	Effective	[14]
Modified Vaccinia Virus Ankara (MVA)	5.0	Not specified	Effective	[14]
SARS-CoV-2	6.0	15 minutes	Complete inactivation	[15] [16] [17]
SARS-CoV-2	5.0 - 6.0	5 minutes	Strong virucidal effect	[18]
Enveloped viruses (general)	Not specified	Not specified	Effective	[19]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[\[7\]](#) [\[9\]](#)

Objective: To determine the lowest concentration of acetic acid that inhibits the visible growth of a microorganism.

Materials:

- Sterile 96-well microtiter plates
- Test microorganism grown overnight in appropriate broth (e.g., Lysogeny Broth (LB), Mueller-Hinton Broth (MHB))
- Sterile broth medium

- Acetic acid stock solution (e.g., 5% w/v)
- Pipettes and sterile tips
- Incubator

Procedure:

- Prepare a bacterial inoculum by diluting the overnight culture in sterile broth to a concentration of approximately 1×10^5 colony-forming units (CFU)/mL.
- In the first column of the 96-well plate, add 100 μ L of sterile broth.
- In the remaining wells (columns 2-12), add 50 μ L of sterile broth.
- Add 100 μ L of the acetic acid stock solution to the first well of each row to be tested. This will be your highest concentration.
- Perform serial two-fold dilutions by transferring 50 μ L from the first well to the second, mixing, and then transferring 50 μ L from the second to the third, and so on, until the second to last well. Discard 50 μ L from the second to last well. The last well in each row will serve as a growth control (no acetic acid).
- Add 50 μ L of the prepared bacterial inoculum to each well (except for a sterility control well which should contain only broth).
- Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of acetic acid in a well with no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of acetic acid that kills 99.9% of the initial bacterial inoculum.

Materials:

- Results from the MIC assay (Protocol 1)
- Sterile agar plates (e.g., LB agar, MH agar)
- Sterile pipette and tips
- Incubator

Procedure:

- Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
- Mix the contents of each selected well thoroughly.
- Aseptically pipette a small volume (e.g., 10-20 μ L) from each of these wells and spot-plate or spread-plate onto separate, clearly labeled agar plates.
- Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
- After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of acetic acid that results in a $\geq 99.9\%$ reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[\[20\]](#)

Objective: To assess the ability of acetic acid to inhibit microbial growth on an agar surface.

Materials:

- Sterile Petri dishes with appropriate agar medium
- Test microorganism culture

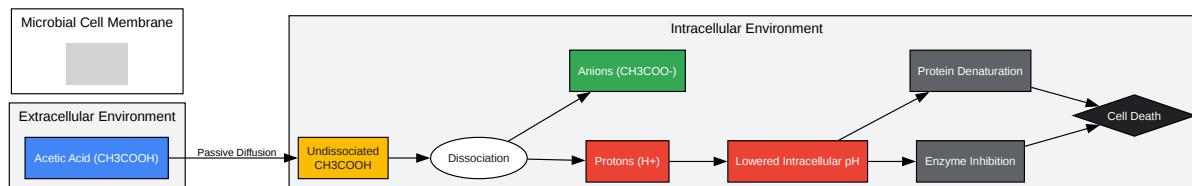
- Sterile cotton swabs
- Sterile cork borer or pipette tip to create wells
- Acetic acid solutions of known concentrations
- Incubator

Procedure:

- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create uniform wells in the agar (e.g., 6-8 mm in diameter).
- Carefully add a fixed volume (e.g., 50-100 μ L) of the different concentrations of acetic acid into separate wells.
- A control well should be filled with sterile water or the diluent used for the acetic acid solutions.
- Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[\[20\]](#)[\[21\]](#)

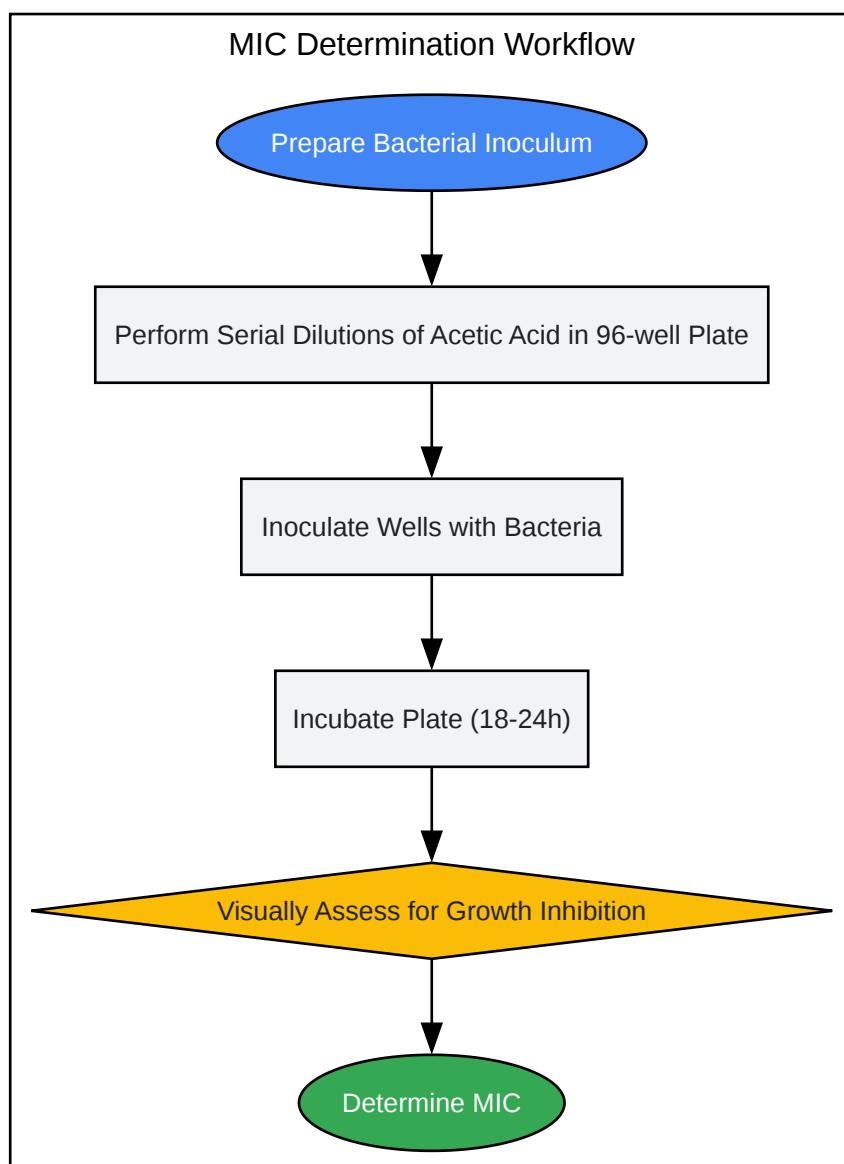
Visualizations

Signaling Pathways and Mechanisms

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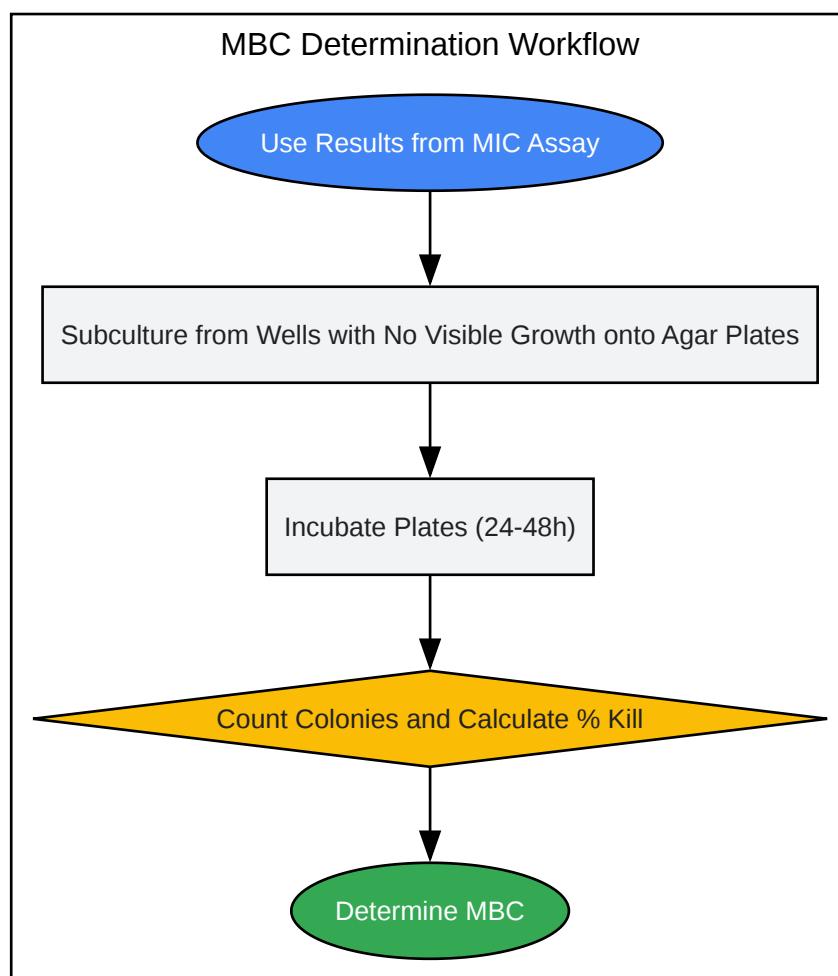
Caption: Mechanism of Acetic Acid's Antimicrobial Action.

Experimental Workflows



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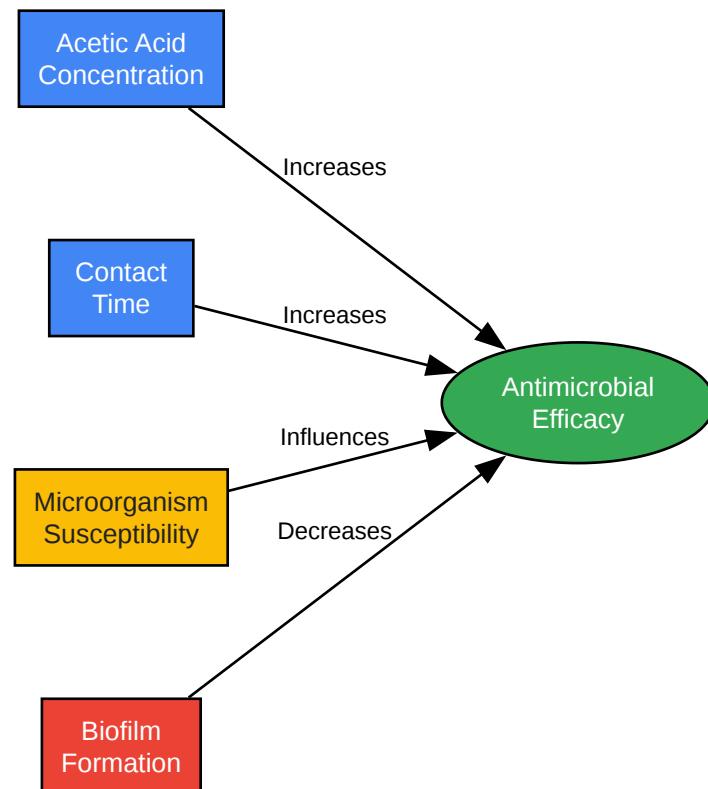
Caption: Workflow for MIC Determination.



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Caption: Workflow for MBC Determination.

Logical Relationships



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Caption: Factors Influencing Acetic Acid's Antimicrobial Efficacy.

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